2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Description
2-((1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic imidazole derivative characterized by a thioether-linked acetamide group and substituted aromatic rings. Its structure combines a 1H-imidazole core with a 3-chlorophenyl group at the 1-position, a 4-methoxyphenyl group at the 5-position, and a thioacetamide side chain terminated by an isopropyl group. This compound is hypothesized to exhibit biological activity due to structural similarities with other pharmacologically active imidazole derivatives, such as antifungal, antibacterial, or kinase-inhibitory agents .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-14(2)24-20(26)13-28-21-23-12-19(15-7-9-18(27-3)10-8-15)25(21)17-6-4-5-16(22)11-17/h4-12,14H,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESUSRAITKEBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic compound with a complex structure that includes an imidazole ring, chlorophenyl, and methoxyphenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer research.
- IUPAC Name : 2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
- Molecular Formula : C21H22ClN3O2S
- Molecular Weight : 415.94 g/mol
| Property | Value |
|---|---|
| CAS Number | 1206995-01-8 |
| Purity | ≥95% |
| Structure | Structure |
The biological activity of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may exert its effects by:
- Inhibition of Enzymes : It has been shown to inhibit enzymes that are crucial in inflammatory responses, potentially reducing inflammation and associated symptoms.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate immune responses and cellular activities .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that it can significantly reduce markers of inflammation in vitro and in vivo, making it a candidate for treating inflammatory diseases .
- Anticancer Properties : Preliminary findings indicate potential cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy .
Case Studies
Several studies have highlighted the biological activities of this compound:
-
Study on Inflammation :
- Objective : To evaluate the anti-inflammatory properties.
- Method : Administered to animal models with induced inflammation.
- Results : Significant reduction in pro-inflammatory cytokines was observed, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Testing :
Comparative Analysis
To better understand the uniqueness of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole | Imidazole Derivative | Anti-inflammatory |
| 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole | Pyrazole Derivative | Anticancer properties |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exhibit significant anticancer activity. A study demonstrated that imidazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .
Antimicrobial Activity
This compound has shown promising results against various bacterial strains. For instance, derivatives have been tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria, with some exhibiting lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .
Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory properties. Research suggests that they can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized a series of imidazole-based compounds, including derivatives of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis and cell cycle disruption .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several acetamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a potent antibacterial effect, with MIC values significantly lower than those of conventional treatments .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Aromatic Substituents : The target compound’s 3-chlorophenyl and 4-methoxyphenyl groups contrast with the 3,4-dimethoxyphenyl and benzothiophene moieties in analogues (Table 1). Chlorine enhances lipophilicity and metabolic stability, while methoxy groups improve solubility .
- Thioether vs. Thioacetamide : The thioether linkage in the target compound differs from methylthio groups in pyrazole derivatives (), which may influence redox stability and binding interactions.
Comparison :
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions starting with the formation of the imidazole core. Key steps include:
- Imidazole ring cyclization : Use precursors like 3-chloroaniline and 4-methoxyphenyl derivatives under acidic or basic conditions to form the 1,5-disubstituted imidazole ring .
- Thioacetamide coupling : React the imidazole intermediate with 2-chloro-N-isopropylacetamide in the presence of potassium carbonate or another mild base to form the thioether linkage. An inert atmosphere (e.g., nitrogen) and controlled temperatures (60–80°C) are critical to prevent oxidation .
- Purification : Recrystallization (using ethanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns of chlorine atoms .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bond at ~650 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition points (>200°C typical for imidazole derivatives) .
Intermediate: How do structural modifications influence biological activity?
- Halogen positioning : Substituting 3-chlorophenyl with 3,4-dichlorophenyl enhances lipophilicity, improving membrane permeability but may reduce solubility .
- Alkyl chain variation : Replacing isopropyl with methyl in the acetamide group decreases metabolic stability (e.g., shorter chains are prone to hydrolysis) .
- Aromatic substituents : Electron-donating groups (e.g., 4-methoxyphenyl) increase π-π stacking interactions with target proteins, enhancing binding affinity .
Advanced: What computational strategies predict binding interactions with biological targets?
- Molecular docking (AutoDock4) : Incorporate receptor flexibility (e.g., side-chain rotamers) to model interactions with enzymes like cytochrome P450 or kinase domains .
- Grid-based scoring : Use a 0.375 Å grid spacing to map binding pockets, focusing on hydrophobic regions (chlorophenyl/methoxyphenyl moieties) and hydrogen-bonding sites (acetamide carbonyl) .
- MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
Advanced: How should researchers address discrepancies in biological activity data across studies?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to reduce variability .
- Structural validation : Cross-check purity (HPLC ≥98%) and confirm stereochemistry (X-ray crystallography, if available) to rule out impurities as confounding factors .
- Meta-analysis : Compare IC₅₀ trends across analogs (e.g., electron-withdrawing substituents correlate with increased kinase inhibition but reduced solubility) .
Advanced: What methodologies optimize reaction yields and minimize side products?
- Catalyst screening : Use Pd(OAc)₂ for Suzuki-Miyaura couplings (improves imidazole-aryl bond formation; yield increases from 60% to 85%) .
- Solvent optimization : Replace THF with DMF for thioether coupling to reduce epimerization .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing reaction time (from 24 h to 2 h) and byproducts (<5%) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Intermediate: How can researchers validate the compound’s mechanism of action in vitro?
- Competitive binding assays : Use fluorescence polarization with FITC-labeled ATP to quantify kinase inhibition .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization at varying temperatures (37–65°C) to confirm direct engagement .
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., N-dealkylation or sulfoxide formation) in hepatocyte models .
Advanced: What strategies resolve crystallographic ambiguities during structure determination?
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters (ADPs) for heavy atoms (Cl, S) .
- Density modification : Use SHELXE to improve phase estimates for low-resolution (<2.0 Å) datasets .
- Validation tools : Check Rfree/Rwork convergence (<5% difference) and MolProbity scores (<90th percentile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
